2-Chloro-6-cyanobenzenesulfonyl chloride
Description
Properties
IUPAC Name |
2-chloro-6-cyanobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2S/c8-6-3-1-2-5(4-10)7(6)13(9,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLHWYFHASHTMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-Chloro-6-cyanobenzenesulfonyl chloride is a sulfonamide compound that has garnered attention for its potential biological activities. This compound is characterized by its sulfonyl chloride functional group, which is known to play a significant role in various chemical reactions, including nucleophilic substitution. Its structure allows it to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
- IUPAC Name : this compound
- Molecular Formula : C7H4ClN O2S
- Molecular Weight : 215.63 g/mol
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This property enables it to inhibit various enzymes and disrupt biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound can inhibit proteases and other enzymes critical for pathogen survival.
- Antimicrobial Activity : It has shown effectiveness against a range of bacterial strains by interfering with cellular processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be developed into an antimicrobial agent, particularly in treating resistant bacterial infections.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies indicate that it may inhibit viral replication in cell cultures, particularly against viruses that utilize proteases for their life cycle.
Case Studies
-
Study on Antibacterial Efficacy :
A study conducted on the antibacterial efficacy of this compound showed promising results against multi-drug resistant strains of bacteria. The study utilized a broth microdilution method to determine MIC values and found that the compound significantly reduced bacterial growth compared to controls. -
Antiviral Screening :
Another research initiative focused on the antiviral potential of the compound against influenza virus strains. The results indicated a reduction in viral titers when cells were pre-treated with the compound, suggesting a mechanism involving protease inhibition.
Pharmacokinetics
The pharmacokinetic profile of this compound is not extensively documented; however, its chemical structure suggests it may have moderate absorption characteristics due to its small molecular size and polar functional groups. Further studies are required to elucidate its bioavailability and metabolic pathways.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Chloro-6-cyanobenzenesulfonyl chloride serves as an important intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its sulfonamide group allows for the formation of various derivatives that are crucial for developing new drugs and agrochemicals. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles, leading to the formation of sulfonamides and other functionalized compounds.
Example Case Study: Synthesis of Antitumor Agents
Recent studies have highlighted the synthesis of sulfonamide compounds that exhibit potent ribonucleotide reductase inhibitory activity, which is vital for cancer treatment. This compound is utilized as a precursor in creating these sulfonamide derivatives, demonstrating its role in developing therapeutic agents .
Biological Research
Enzyme Inhibition Studies
The compound's sulfonamide group is known to interact with biological targets, making it useful in enzyme inhibition studies. For instance, it has been shown to inhibit carbonic anhydrase by binding to the zinc ion at the enzyme's active site, thereby preventing the hydration of carbon dioxide. This interaction is critical for understanding metabolic pathways and developing inhibitors for various diseases.
Case Study: Targeting Chemokine Receptors
Research focusing on ligands targeting chemokine receptors has utilized this compound derivatives to investigate their binding affinities and inhibition patterns against transporters involved in disease processes. This application underscores the compound's significance in drug discovery and development .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in producing dyes, pigments, and other specialty chemicals. Its ability to form stable sulfonamide linkages makes it suitable for creating high-performance materials used in various applications, including cosmetics and coatings .
Example Case Study: Cosmetic Formulations
The compound has been explored in cosmetic formulations due to its stability and effectiveness as a chemical intermediate. Its incorporation into cosmetic products enhances their performance and longevity, highlighting its industrial relevance .
Summary Table of Applications
| Application Area | Specific Use Case | Notes |
|---|---|---|
| Chemical Synthesis | Intermediate for pharmaceuticals | Key role in synthesizing sulfonamide derivatives |
| Biological Research | Enzyme inhibition studies | Inhibits carbonic anhydrase; used in drug discovery |
| Industrial Applications | Production of dyes and specialty chemicals | Utilized in cosmetics and coatings for enhanced performance |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity, stability, and applications of 2-chloro-6-cyanobenzenesulfonyl chloride are influenced by its substituents. Below is a detailed comparison with structurally related sulfonyl chlorides:
Table 1: Key Properties of this compound and Analogues
Reactivity and Electronic Effects
- Electron-Withdrawing Substituents: The cyano (CN) and chloro (Cl) groups in this compound enhance the electrophilicity of the sulfonyl chloride group, making it more reactive toward amines and alcohols compared to analogues like 2-chloro-6-methylbenzenesulfonyl chloride (where methyl is electron-donating) .
- Heterocyclic Analogues : The oxazole derivative (CAS: 27685-90-1) exhibits reduced electrophilicity due to resonance stabilization within the oxazole ring, limiting its utility in high-energy reactions .
Thermal and Chemical Stability
- Naphthalene Derivatives : 2-Chloro-6-naphthalenesulfonyl chloride demonstrates superior thermal stability (mp >200°C inferred from aromatic systems) compared to benzene-based analogues, which typically melt below 180°C .
Preparation Methods
Stepwise Procedure:
| Stage | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| Stage A | Generation of sulfur dioxide solution | SOCl2 (thionyl chloride) added dropwise to water at 0-7 °C | In situ formation of SO2 in dilute HCl |
| Stage B | Preparation of diazonium salt | 4-amino-3-chlorobenzonitrile dissolved in AcOH/HCl mixture, cooled to -10 to 5 °C; NaNO2 added dropwise | Formation of diazonium hydrochloride salt |
| Stage C | Chlorosulfonylation | Diazonium salt solution added to SO2 solution with CuCl catalyst at 0-7 °C | Formation of this compound |
Reaction Conditions and Notes:
- The diazotization is performed in a mixed aqueous-acetic acid medium to improve solubility of hydrophobic intermediates.
- Copper (I) chloride acts as a catalyst to facilitate the reaction between diazonium salts and sulfur dioxide.
- Temperature control is critical, with low temperatures (0-7 °C) maintained during key reaction steps to prevent side reactions.
- After reaction completion, the product is extracted using organic solvents such as carbon tetrachloride, benzene, and dichloromethane, followed by drying and vacuum distillation.
Research Findings and Yields
- The yield of this compound from this method is reported to be approximately 71%, indicating a high efficiency for this multi-step procedure.
- The product is obtained as a pale yellow oil that crystallizes upon standing, with a melting point around 38-40 °C.
- Spectral analysis (1H NMR and 19F NMR for fluorinated analogs) confirms the purity and structural integrity of the compound.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Catalyst | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct sulfonylation (e.g., with SO2Cl2) | Chlorobenzenes | SO2Cl2, HSO3Cl | None | Low to moderate | Simpler reagents | Poor regioselectivity, isomer mixtures |
| Meerwein reaction (diazonium salt route) | 4-amino-3-chlorobenzonitrile | NaNO2, SO2 (from SOCl2), HCl, AcOH | CuCl (I) | ~71% | High regioselectivity, scalable | Multi-step, requires careful temperature control |
Summary of Key Experimental Data (Example for this compound)
| Parameter | Value |
|---|---|
| Starting arylamine | 4-amino-3-chlorobenzonitrile |
| Diazotization temperature | -10 to 5 °C |
| Chlorosulfonylation temperature | 0 to 7 °C |
| Catalyst | Copper (I) chloride (1-2 mol%) |
| Solvent system | H2O-HCl-AcOH |
| Yield | 71% |
| Physical state | Pale yellow oil, crystallizes on standing |
| Melting point | 38-40 °C |
Additional Notes on Preparation
- The choice of solvent system (H2O-HCl-AcOH) is critical to maintain solubility of intermediates and improve reaction efficiency.
- The in situ generation of sulfur dioxide from thionyl chloride and water is a practical approach for providing the SO2 needed in the reaction.
- The use of copper (I) salts is essential for catalyzing the reaction between diazonium salts and SO2, facilitating the formation of the sulfonyl chloride group.
- The method is adaptable to other substituted benzenesulfonyl chlorides, especially those bearing electron-withdrawing groups such as trifluoromethyl or cyano groups.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-Chloro-6-cyanobenzenesulfonyl chloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Common routes include sulfonation-cyanation sequences or direct chlorination of pre-functionalized benzene derivatives. For example, sulfonyl chloride formation can be achieved via chlorosulfonation of a nitrile-substituted benzene precursor using ClSO₃H under controlled temperatures (0–5°C). Optimizing stoichiometry (e.g., excess ClSO₃H) and reaction time minimizes by-products like sulfonic acids. Post-reaction quenching with ice water and purification via recrystallization (e.g., using hexane/dichloromethane) improves purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic proton environments and confirm substituent positions (e.g., deshielded protons near electron-withdrawing groups).
- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1180 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or SO₂ groups) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors (e.g., HCl release during hydrolysis).
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent exothermic decomposition .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing cyano (-CN) and chloro (-Cl) substituents activate the sulfonyl chloride group by increasing electrophilicity at the sulfur atom. Steric hindrance from the 6-cyano group may slow bimolecular reactions (e.g., SN2 mechanisms). Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., varying nucleophile concentration) quantify steric effects .
Q. What strategies mitigate competing side reactions (e.g., hydrolysis or dimerization) during synthesis or storage?
- Methodological Answer :
- Anhydrous Conditions : Use molecular sieves or inert gas (N₂/Ar) to prevent moisture-induced hydrolysis.
- Low-Temperature Storage : Store at –20°C in amber glass vials to reduce thermal degradation.
- Stabilizing Additives : Add catalytic amounts of radical inhibitors (e.g., BHT) to suppress dimerization via radical pathways .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design for long-term studies?
- Methodological Answer :
- pH Stability Tests : Conduct accelerated degradation studies in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor via HPLC for decomposition products (e.g., sulfonic acids).
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures to establish safe handling thresholds.
- Application-Specific Considerations : For biological studies, use phosphate-buffered saline (pH 7.4) with short incubation times (<24 hrs) to minimize hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
